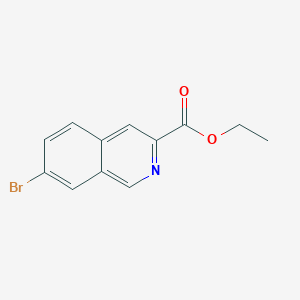

Ethyl 7-bromoisoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-bromoisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCUGHMZPQHISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739773 | |

| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660830-62-6 | |

| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Strategic Synthesis in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate

In the landscape of contemporary medicinal chemistry, the isoquinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents and natural products.[1] The strategic introduction of functional groups onto this heterocyclic system is paramount for modulating pharmacological activity. This compound is a particularly valuable building block; the ester at the C-3 position offers a handle for amide coupling or further derivatization, while the bromine atom at the C-7 position serves as a versatile linchpin for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, moving beyond a simple recitation of steps to elucidate the causal logic behind the chosen synthetic strategy and experimental design.

Strategic Analysis of Synthetic Pathways

The construction of the isoquinoline ring system can be approached via several classical named reactions. However, for the specific substitution pattern of our target molecule, these traditional methods present significant challenges.

-

The Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization of a benzalaminoacetal is a cornerstone of isoquinoline synthesis.[2][3][4] However, it often requires harsh acidic conditions (e.g., concentrated sulfuric acid) which can lead to low yields and the formation of undesired isomers, a known issue in the synthesis of 7-bromoisoquinoline.[5][6] Furthermore, this method does not inherently provide a direct route to C-3 substituted isoquinolines.[7]

-

The Bischler-Napieralski Reaction: This pathway involves the cyclodehydration of a β-phenylethylamide.[8][9][10] While robust for 1-substituted dihydroisoquinolines, adapting it for C-3 substitution is not straightforward and typically requires subsequent oxidation to achieve the aromatic isoquinoline core.[8]

Given these limitations, a more convergent and efficient strategy is required. We advocate for a modern domino reaction approach , which constructs the target molecule in a single, high-yield operation from readily available precursors. This methodology, pioneered by Bazureau and colleagues, involves the condensation of a substituted phthalaldehyde with an amino acid derivative, offering superior regioselectivity and operational simplicity.

The Advantage of the Domino Reaction Approach

The chosen one-pot synthesis is superior for the following reasons:

-

Convergence: It combines multiple transformations (condensation, cyclization, aromatization) into a single synthetic operation, reducing step count and resource expenditure.

-

Regioselectivity: The substitution pattern of the final product is unequivocally determined by the substitution on the starting phthalaldehyde, circumventing the isomer separation issues common to other methods.

-

Mild Conditions: The reaction proceeds under relatively mild reflux conditions, enhancing functional group tolerance compared to classical methods requiring strong, high-temperature acids.

-

Accessibility of Starting Materials: The key precursors, 4-bromophthalaldehyde and ethyl glycinate, are commercially available, ensuring the practicality and scalability of the synthesis.[8]

Recommended Synthetic Workflow

The overall strategy is a one-pot condensation and cyclization of 4-bromophthalaldehyde with ethyl glycinate in refluxing ethanol.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure reported for analogous isoquinoline-3-carboxylates. The self-validating nature of this protocol lies in the clean conversion and straightforward purification, which consistently yields the target compound with high purity.

Starting Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Role |

| 4-Bromophthalaldehyde | 13209-32-0 | 213.03 | Aromatic Precursor |

| Ethyl Glycinate Hydrochloride | 623-33-6 | 139.58 | C2-N Synthon |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Base |

| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | Recrystallization Solvent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalaldehyde (2.13 g, 10.0 mmol, 1.0 equiv.) and ethyl glycinate hydrochloride (1.40 g, 10.0 mmol, 1.0 equiv.).

-

Solvent Addition: Add anhydrous ethanol (40 mL) to the flask. The solids may not fully dissolve at room temperature.

-

Base Addition: Add triethylamine (1.4 mL, 10.0 mmol, 1.0 equiv.) dropwise to the suspension. The triethylamine serves to neutralize the hydrochloride salt of the ethyl glycinate, liberating the free amine in situ for the reaction.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 24-48 hours.

-

Workup: After the reaction is complete (as indicated by TLC analysis showing consumption of the starting aldehyde), allow the mixture to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator. The result will be an oily or solid residue.

-

Purification: Dissolve the crude residue in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization. The product will precipitate as a solid.

-

Isolation: Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate. Dry the product under vacuum to yield this compound as a solid.

Reaction Mechanism

The one-pot transformation proceeds through a sophisticated domino sequence. The causality is critical: the initial condensation is a prerequisite for the intramolecular cyclization, which is then followed by an irreversible aromatization step that drives the reaction to completion.

Caption: Plausible mechanism for the domino synthesis of the isoquinoline core.

Mechanistic Elucidation:

-

Imine Formation: The free amine of ethyl glycinate performs a nucleophilic attack on one of the aldehyde groups of 4-bromophthalaldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The carbon atom alpha to the ester is now sufficiently nucleophilic to attack the second aldehyde group on the benzene ring in an intramolecular cyclization, forming a new six-membered ring.

-

Aromatization: The resulting dihydroisoquinoline intermediate readily undergoes dehydration under the thermal conditions of the reaction to form the stable, aromatic isoquinoline ring system, which represents the thermodynamic sink of the process and drives the reaction equilibrium toward the product.

Downstream Synthetic Utility

The title compound is not an end in itself but a versatile platform for further molecular elaboration. The C-7 bromine atom is strategically positioned for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery screening.

-

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters allows for the introduction of aryl or heteroaryl groups at the C-7 position, a common strategy in the development of kinase inhibitors.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, useful for extending molecular frameworks or as precursors for further transformations.[9]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of 7-aminoisoquinoline derivatives.

This versatility makes this compound a high-value intermediate for accessing novel chemical space.

References

-

Meziane, M. A. A., Royer, S., & Bazureau, J. P. (2001). A practical 'one-pot' synthesis of ethyl isoquinoline-3-carboxylate by domino reactions: a potential entry to constrained nonproteogenic amino acid derivatives. Tetrahedron, 57(15), 3247-3250. [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

-

Wikipedia. Bischler–Napieralski reaction. Wikipedia. [Link]

-

Wikipedia. Pomeranz–Fritsch reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

-

Shuai, S., Mao, J., Zhou, F., Yan, Q., Chen, L., Li, J., Walsh, P. J., & Liang, G. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. The Journal of Organic Chemistry, 89(10), 6793-6797. [Link]

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

-

Cernak, T., Dykstra, K. D., & Krska, S. W. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1432-1437. [Link]

-

SYNTHESIS OF ISOQUINOLINE DERIVATIVES. (1954). The Journal of Organic Chemistry. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

-

Sha, C. K., & Tsou, C. P. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3842-3846. [Link]

-

Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate. [Link]

- Cernak, T., Dykstra, K. D., & Krska, S. W. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. CoLab.

-

Szychta, M., et al. (2020). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 25(21), 5020. [Link]

-

Lee, J. H., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 14(5), 933-940. [Link]

-

Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives (Doctoral dissertation, Massey University). [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

-

Magesh, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13419-13433. [Link]

-

Chemsrc. This compound. Chemsrc. [Link]

-

Química Organica.org. Isoquinoline synthesis. Química Organica.org. [Link]

-

Wikipedia. Sonogashira coupling. Wikipedia. [Link]

Sources

- 1. Ethyl 7-Bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate [synhet.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 13209-32-0|4-Bromophthalaldehyde|BLD Pharm [bldpharm.com]

- 5. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromophthalaldehyde | C8H5BrO2 | CID 13255257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:660830-62-6 | Chemsrc [chemsrc.com]

- 8. US6891069B1 - Synthesis of 4-substituted phthalaldehyde - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 7-bromoisoquinoline-3-carboxylate: Synthesis, Reactivity, and Applications

Introduction: The Strategic Value of a Privileged Heterocycle

Ethyl 7-bromoisoquinoline-3-carboxylate is a highly functionalized heterocyclic compound belonging to the isoquinoline class.[1] The isoquinoline scaffold is recognized in medicinal chemistry as a "privileged structure," appearing in numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide provides an in-depth examination of this compound, focusing on its synthesis, core chemical properties, and its strategic application as a versatile building block in drug discovery, agrochemicals, and materials science.[1]

The molecule's utility is derived from its bifunctional nature. The bromine atom at the 7-position serves as a versatile synthetic handle, readily participating in modern cross-coupling reactions to introduce molecular diversity.[6] Simultaneously, the ethyl carboxylate group at the 3-position offers a site for further modification or can play a crucial role in binding interactions with biological targets. This unique combination makes it an invaluable intermediate for researchers and drug development professionals aiming to construct complex molecular architectures.[1][6]

Compound Profile & Physical Properties

A summary of the key physical and chemical properties for this compound is provided below. These values are critical for experimental planning, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 660830-62-6 | [1][7][8] |

| Molecular Formula | C₁₂H₁₀BrNO₂ | [1][8] |

| Molecular Weight | 280.12 g/mol | [1][8] |

| Appearance | Off-white to light yellow solid | [9] |

| Boiling Point | 406.4 ± 25.0 °C (Predicted at 760 mmHg) | [10] |

| Density | 1.495 ± 0.06 g/cm³ (Predicted) | [1][10] |

| Flash Point | 199.6 ± 23.2 °C (Predicted) | [10] |

| Storage | Sealed in dry, Room Temperature, Keep in dark place | [7] |

Synthesis and Characterization

The synthesis of substituted isoquinoline-3-carboxylates can be approached through several classical methods, such as the Pomeranz–Fritsch reaction.[11][12][13] However, these routes can suffer from low yields and the formation of difficult-to-separate regioisomers, particularly with substituted precursors.[14] A more modern and efficient strategy involves a domino reaction, which allows for the construction of the core in a 'one-pot' procedure from more accessible starting materials.[15]

Proposed Synthetic Pathway

A logical and efficient pathway to this compound begins with a suitable brominated phthalaldehyde and employs a domino reaction with an amino acid ester derivative. This approach offers high convergence and avoids the regioselectivity issues associated with direct bromination of the pre-formed isoquinoline ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Domino Synthesis

This protocol is adapted from a general procedure for the synthesis of ethyl isoquinoline-3-carboxylates and represents a viable route to the target compound.[15]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophthalaldehyde (1.0 eq) and ethyl glycinate (1.05 eq).

-

Solvent Addition: Add anhydrous ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 24-72 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue, often an oil or solid, is then purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or flash column chromatography on silica gel can be employed to yield the pure this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum would show characteristic signals for the ethyl group (a quartet around 4.5 ppm and a triplet around 1.4 ppm). The aromatic region (7.5-9.5 ppm) would display a set of signals corresponding to the five protons on the isoquinoline core, with coupling patterns dictated by their positions. The C1-H and C4-H protons are typically the most deshielded.

-

¹³C NMR: The spectrum would confirm the presence of 12 unique carbon atoms. Key signals would include the carbonyl carbon of the ester (around 165 ppm), the carbons of the ethyl group (~62 and 14 ppm), and the aromatic carbons, including the carbon bearing the bromine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₂H₁₀BrNO₂). The spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity.

Chemical Reactivity and Key Transformations

The synthetic power of this compound lies in the reactivity of the C7-Br bond. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.[6]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the method of choice for creating a carbon-carbon bond at the 7-position, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[16] This reaction is prized for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[16]

Causality: The choice of a palladium catalyst with appropriate phosphine ligands is critical. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[16][17]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This generalized protocol is based on standard literature procedures for coupling aryl bromides.[18]

-

Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand like SPhos or XPhos (2-4 mol%).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[19] This reaction couples the aryl bromide with a primary or secondary amine, providing direct access to a class of compounds frequently found in pharmaceuticals. The reaction's development has revolutionized the synthesis of aniline derivatives.[19][20]

Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst, but often requires more sterically hindered and electron-rich phosphine ligands (e.g., BINAP, Josiphos, Buchwald's biaryl phosphine ligands) to facilitate the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine, forming the palladium-amido intermediate.[19]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is adapted from literature procedures for the amination of bromo-isoquinolines.[21][22]

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).

-

Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction Execution: Seal the tube and heat the mixture with stirring at a temperature typically between 80-120 °C. Monitor the reaction's progress by LC-MS.

-

Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl or water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography to obtain the desired arylamine product.

Applications in Research and Development

The derivatives synthesized from this compound are of significant interest across multiple scientific disciplines.

-

Pharmaceutical and Medicinal Chemistry: This is the most prominent area of application. The isoquinoline core is central to many therapeutic agents.[5] By using Suzuki and Buchwald-Hartwig couplings, chemists can rapidly generate libraries of novel compounds for screening. These derivatives have been investigated as kinase inhibitors for oncology, agents targeting neurological disorders, and as antimicrobial and antiviral compounds.[2][3][23]

-

Agrochemical Development: The structural motifs accessible from this building block are also relevant in the search for new pesticides and herbicides.[1] The ability to tune the properties of the molecule by modifying the 7-position allows for the optimization of activity and environmental profile.

-

Materials Science: Aromatic heterocyclic compounds are foundational to the development of organic electronics. Derivatives of isoquinoline have been explored for their potential use in organic light-emitting diodes (OLEDs), where their electronic properties can be fine-tuned through synthetic modification.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Data sourced from representative supplier safety information.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). MDPI. Retrieved from [Link]

-

Meziane, M. A. A., Royer, S., & Bazureau, J. P. (2001). A practical 'one-pot' synthesis of ethyl isoquinoline-3-carboxylate by domino reactions: a potential entry to constrained nonproteogenic amino acid derivatives. Tetrahedron, 57(12), 2497-2502. Retrieved from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

- Method for preparing 7-bromoisoquinoline. (2013). Google Patents (CN102875465A).

-

Isoquinoline derivatives and its medicinal activity. (2024). Pahrma Focus Asia. Retrieved from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

Pomeranz–Fritsch reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

-

Pomeranz-Fritsch Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved from [Link]

-

Robust Buchwald–Hartwig amination enabled by ball-milling. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). chem.sysu.edu.cn. Retrieved from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2018). ACS Publications. Retrieved from [Link]

-

Robust Buchwald–Hartwig amination enabled by ball-milling. (2018). ResearchGate. Retrieved from [Link]

-

QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. (n.d.). Chongqing Chemdad Co.. Retrieved from [Link]

-

A Simple and Efficient Metal Free, Additive or Base Free Dehydrogenation of Tetrahydroisoquinolines Using Oxygen as a Clean. (2020). SciSpace. Retrieved from [Link]

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 660830-62-6|this compound|BLD Pharm [bldpharm.com]

- 8. This compound - CAS:660830-62-6 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound | 660830-62-6 [chemicalbook.com]

- 10. This compound | CAS#:660830-62-6 | Chemsrc [chemsrc.com]

- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 15. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to Ethyl 7-bromoisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

Ethyl 7-bromoisoquinoline-3-carboxylate is a substituted isoquinoline derivative with significant potential as a scaffold in the synthesis of complex organic molecules. The isoquinoline core is a recurring motif in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a bromine atom at the 7-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The ethyl carboxylate group at the 3-position provides a site for further modification or can influence the electronic properties of the ring system.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 660830-62-6 |

| Molecular Formula | C₁₂H₁₀BrNO₂[1][2] |

| Molecular Weight | 280.12 g/mol |

| IUPAC Name | This compound |

| Synonyms | 7-bromo-isoquinoline-3-carboxylic acid ethyl ester |

Synthetic Strategy: A Plausible Approach

While a specific, detailed synthesis for this compound is not explicitly documented in readily available literature, a logical and effective synthetic route can be postulated based on established methods for the synthesis of 7-bromoisoquinoline and the functionalization of the isoquinoline core.

A probable synthetic pathway would likely begin with the synthesis of the parent heterocycle, 7-bromoisoquinoline. A patented method for preparing 7-bromoisoquinoline involves a diazotization-bromination reaction sequence on a suitable aminoisoquinoline precursor. This approach is noted for its mild reaction conditions and straightforward work-up.[3]

Once 7-bromoisoquinoline is obtained, the subsequent introduction of the ethyl carboxylate group at the 3-position presents a greater challenge. Direct carboxylation of the isoquinoline ring can be difficult. A more feasible approach would likely involve a multi-step sequence, potentially starting from a precursor that already contains a functional group at the 3-position which can be converted to the desired ester.

An alternative and more direct strategy might involve a cyclization reaction to construct the isoquinoline ring with the desired substituents already in place. This could potentially start from a suitably substituted benzene derivative that undergoes a series of reactions to build the fused pyridine ring.

Diagram 1: Conceptual Synthetic Pathway

Caption: A plausible multi-step synthesis of the target compound.

Chemical Reactivity and Potential for Derivatization

The true value of this compound in research and development lies in its potential for derivatization at two key positions: the bromine at C7 and the ester at C3.

Reactions at the 7-Position: The Power of Cross-Coupling

The bromine atom on the isoquinoline ring is a versatile functional group for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives.

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[4][5][6][7] This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position, significantly expanding the molecular diversity of the resulting compounds. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[5][7]

-

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions could also be employed to further functionalize the 7-position, introducing alkenyl, alkynyl, and amino groups, respectively.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: A simplified workflow for Suzuki-Miyaura coupling.

Reactions at the 3-Position: Modifying the Ester

The ethyl carboxylate group at the 3-position offers another site for chemical modification:

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Carboxylic acids are important functional groups in their own right and can participate in a variety of subsequent reactions.

-

Amidation: The carboxylic acid can be activated and reacted with a wide range of amines to form amides. This is a common strategy in drug discovery to modulate properties such as solubility, cell permeability, and target binding.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Potential Applications in Drug Discovery and Materials Science

The isoquinoline scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Derivatives of isoquinoline have shown a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8]

The potential to generate a diverse library of compounds from this compound makes it a highly attractive starting material for drug discovery programs. For instance, studies on other substituted isoquinolines have shown that modifications at the 7-position can significantly impact their biological activity, such as their ability to inhibit enzymes like myosin light chain kinase and epidermal growth factor receptor.[9] Furthermore, quinoline-3-carboxylic acid derivatives have been investigated for their anti-inflammatory and antiproliferative properties.[10]

In the realm of materials science, the extended aromatic system of the isoquinoline core, which can be further functionalized, suggests potential applications in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials.

Spectroscopic Characterization (Expected)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the isoquinoline ring system, likely in the range of δ 7.5-9.5 ppm. - A quartet and a triplet corresponding to the ethyl ester group (CH₂ and CH₃), typically around δ 4.4 and 1.4 ppm, respectively. |

| ¹³C NMR | - A signal for the ester carbonyl carbon around δ 165 ppm. - Multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the isoquinoline ring. |

| IR | - A strong carbonyl (C=O) stretching band from the ester group, typically around 1720 cm⁻¹. - C-H stretching and bending vibrations from the aromatic ring and the ethyl group. - C-Br stretching vibration at lower wavenumbers. |

| Mass Spec | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for synthetic chemists. Its dual functional handles—a reactive bromine atom and a modifiable ester group—provide a powerful platform for the generation of diverse molecular architectures. While detailed synthetic and characterization data in the public domain is sparse, the established chemistry of the isoquinoline ring system and related functional groups strongly supports its potential in the discovery of new pharmaceuticals and advanced materials. This guide serves as a foundational resource for researchers looking to explore the rich chemistry and potential applications of this promising compound.

References

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Chem Biol Drug Des, 104(4). Available at: [Link]

- CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. (n.d.).

-

325 New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis - Jordan Journal of Chemistry (JJC). (n.d.). Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. Available at: [Link]

-

This compound | CAS#:660830-62-6 | Chemsrc. (2025). Available at: [Link]

-

View of SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS - Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Available at: [Link]

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. This journal is © The Royal Society of Chemis. (n.d.). Available at: [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Available at: [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor. (2011). Bioorg Med Chem, 19(1), 429-39. Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Available at: [Link]

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. Available at: [Link]

- CN112300073A - Preparation method of isoquinoline derivative - Google Patents. (n.d.).

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

Sources

- 1. 1455091-10-7 | Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | Aryls | Ambeed.com [ambeed.com]

- 2. 27104-73-0 | Methyl isoquinoline-3-carboxylate | Esters | Ambeed.com [ambeed.com]

- 3. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. jptcp.com [jptcp.com]

- 9. Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for Ethyl 7-bromoisoquinoline-3-carboxylate synthesis

An In-Depth Technical Guide to the Selection of Starting Materials for the Synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the strategic selection of starting materials for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Eschewing a generic overview, this document delves into the chemical logic underpinning a robust and efficient synthetic strategy, focusing on the widely applicable Friedländer annulation reaction. We will dissect the rationale for selecting key precursors, provide detailed, field-tested protocols for their preparation, and present a logical workflow for the assembly of the target molecule. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of isoquinoline synthesis.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while its aromatic nature allows for a variety of functionalization strategies. The specific target, this compound, incorporates two key features: a bromine atom at the 7-position and an ethyl carboxylate group at the 3-position. The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings.[2] The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification or interaction with biological receptors.

Strategic Planning: Retrosynthetic Analysis and Choice of Core Reaction

The synthesis of a polysubstituted heterocyclic system like this compound demands a carefully considered strategy to ensure regiochemical control and high overall yield. Two common strategies for constructing the isoquinoline core are the Pomeranz-Fritsch and Bischler-Napieralski reactions.[3][4] However, for the specific substitution pattern of our target, a modified Friedländer annulation presents a more direct and controllable approach.[5][6]

The Friedländer synthesis traditionally involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, to form a quinoline.[7] A key advantage of this method is its convergent nature, building the heterocyclic ring in a single, often high-yielding, step. For our target, an isoquinoline, we will consider an analogous condensation.

Our retrosynthetic approach, therefore, disconnects the target molecule at the N1-C8a and C3-C4 bonds, leading back to two key starting materials: a brominated 2-aminobenzaldehyde and a three-carbon component that will form the C3 and C4 of the isoquinoline ring, incorporating the ethyl carboxylate group.

Caption: Retrosynthetic analysis of the target molecule.

This strategy identifies 2-amino-4-bromobenzaldehyde as the crucial starting material for the benzene portion of the isoquinoline and ethyl pyruvate as the provider of the C3-ester and C4 atoms. The bromine is positioned on the starting aldehyde to ensure its final location at the 7-position of the isoquinoline ring.

Core Starting Material 1: Synthesis of 2-Amino-4-bromobenzaldehyde

The direct bromination of 2-aminobenzaldehyde is problematic due to the strong activating and ortho-, para-directing nature of the amino group, which would lead to a mixture of products.[8] Therefore, a more controlled approach is required, starting from a precursor where the bromine atom is already correctly positioned. A reliable route begins with the nitration of a bromotoluene, followed by oxidation and reduction. An even more direct and efficient laboratory-scale synthesis starts from 4-bromo-2-nitrotoluene, which is commercially available.

A highly effective and commonly used method involves the reduction of 4-bromo-2-nitrobenzaldehyde.[8][9]

Synthesis of 2-Amino-4-bromobenzaldehyde from 4-Bromo-2-nitrobenzaldehyde

The reduction of the nitro group in the presence of an aldehyde can be challenging. However, using a mild reducing agent like iron powder in an acidic medium provides excellent chemoselectivity.

Caption: Synthesis of 2-Amino-4-bromobenzaldehyde.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-nitrobenzaldehyde (1.0 eq) in a 1:1 (v/v) mixture of glacial acetic acid and ethanol to make a 0.2 M solution.[9]

-

Reduction: Add iron powder (3.0-5.0 eq) portion-wise to the stirred solution under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and may require occasional cooling in a water bath to maintain room temperature.

-

Monitoring: Stir the reaction mixture at room temperature for 1.5 to 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.[9]

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 5% ethyl acetate in hexane) to yield 2-amino-4-bromobenzaldehyde as a solid.[9]

Trustworthiness: This protocol is self-validating as the progress can be easily monitored by standard chromatographic techniques. The purification by column chromatography ensures the isolation of a high-purity product, which is critical for the subsequent cyclization step.

Core Starting Material 2: Ethyl Pyruvate

Ethyl pyruvate is a commercially available and relatively inexpensive starting material. It serves as the three-carbon electrophilic component in the Friedländer annulation. The ketone will react with the aniline, and the α-keto ester functionality will drive the cyclization to form the desired isoquinoline-3-carboxylate.

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 2-Amino-4-bromobenzaldehyde | C₇H₆BrNO | 200.03 | Provides the benzene ring and N1 |

| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | Provides C3, C4, and the ester group |

The Core Reaction: Friedländer Annulation for Isoquinoline Synthesis

With the key starting materials in hand, the final assembly of the this compound can be achieved through a base- or acid-catalyzed Friedländer annulation. A base-catalyzed reaction is often preferred to avoid polymerization of the aldehyde starting material.

Caption: Friedländer annulation workflow.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) and ethyl pyruvate (1.1-1.5 eq) in absolute ethanol.

-

Catalysis: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or piperidine (e.g., 0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and catalyst.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, it can be collected by filtration and washed with cold ethanol.

-

Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

Expertise & Experience: The choice of a base catalyst is critical. Strong bases like KOH can promote the reaction efficiently but may also lead to side reactions like ester hydrolysis if water is present. Milder organic bases like piperidine can offer a more controlled reaction. The use of a slight excess of ethyl pyruvate helps to drive the reaction to completion.

Conclusion

The synthesis of this compound is most strategically approached via a Friedländer-type annulation. This guide has established that the most critical starting materials for this synthesis are 2-amino-4-bromobenzaldehyde and ethyl pyruvate . We have provided a detailed, scientifically-grounded rationale for this selection, along with robust protocols for the preparation of the key aldehyde intermediate. By understanding the causality behind these experimental choices, researchers and drug development professionals can confidently and efficiently synthesize this valuable heterocyclic building block.

References

-

Wikipedia. (2023, December 2). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

Wikipedia. (2023, May 29). Friedländer synthesis. Retrieved from [Link]

-

Hasaninejad, A., et al. (2021). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 11(34), 20958-20980. Retrieved from [Link]

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Retrieved from [Link]

-

Demystifying Chemistry. (n.d.). Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

-

Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. nbinno.com [nbinno.com]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. benchchem.com [benchchem.com]

- 9. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Discovery, Synthesis, and Application of Bromoisoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a bromine atom onto this scaffold creates bromoisoquinoline compounds, a class of molecules that serve as exceptionally versatile intermediates in drug discovery and materials science.[3] The bromine substituent is not merely a placeholder; it provides a reactive handle for extensive molecular diversification through modern cross-coupling reactions and can significantly modulate the pharmacological profile of the parent molecule. This guide provides a comprehensive overview of the historical discovery of the isoquinoline core, the development of foundational synthetic routes, and the specific methodologies for producing bromoisoquinolines. We will delve into the strategic rationale for their use in drug development, survey their broad pharmacological activities, and provide detailed, field-proven experimental protocols for their synthesis and derivatization.

Part 1: The Isoquinoline Scaffold: A Historical and Synthetic Perspective

Initial Discovery

The story of isoquinoline begins not in a synthesis lab, but with the analysis of coal tar. In 1885, Hoogewerf and van Dorp first isolated the parent compound, distinguishing it from its structural isomer, quinoline.[4] A more efficient isolation method was later developed by Weissgerber in 1914, which leveraged the greater basicity of isoquinoline for selective extraction.[4] While isolation from natural sources marked its discovery, the true potential of the isoquinoline framework was unlocked through the advent of synthetic organic chemistry.

Foundational Synthetic Strategies

The construction of the isoquinoline core has been a subject of intense study for over a century, leading to several powerful and eponymous reactions that remain staples in modern organic synthesis.[5] The choice of method is dictated by the desired substitution pattern and the nature of the available starting materials.

The Bischler-Napieralski Reaction (1893)

This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[6] It is an intramolecular electrophilic aromatic substitution that involves the cyclization of the amide using a strong dehydrating agent, typically a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8][9] The resulting 3,4-dihydroisoquinoline can then be easily oxidized to the aromatic isoquinoline.[4] This method is particularly effective when the aromatic ring is activated with electron-donating groups.[10]

Causality: The Lewis acid catalyst activates the amide carbonyl group, making it a potent electrophile. This activation facilitates the intramolecular cyclization, an attack by the electron-rich aromatic ring, which would otherwise be energetically unfavorable.

Caption: The Pomeranz-Fritsch Reaction Workflow.

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler, this reaction is a cornerstone for the synthesis of tetrahydroisoquinolines (THIQs). [11][12]It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. [11][12]The reaction is mechanistically a special case of the Mannich reaction. [11]It is particularly powerful because it often proceeds under mild conditions, especially with electron-rich aromatic rings like indoles, and is even utilized in biosynthesis by enzymes like strictosidine synthase. [11][13] Causality: The driving force is the formation of an electrophilic iminium ion from the initial Schiff base intermediate under acidic conditions. This iminium ion is then attacked by the nucleophilic aromatic ring to form the new six-membered ring of the THIQ core. [14]

Part 2: The Strategic Introduction of Bromine

The "Bromo" Advantage in Drug Discovery

The introduction of a bromine atom to the isoquinoline scaffold is a deliberate and strategic choice in medicinal chemistry. Bromine is not merely a "heavy" substituent; it is a versatile functional group that provides several key advantages:

-

A Handle for Diversification: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the isoquinoline core, enabling the rapid synthesis of large libraries of analogues for structure-activity relationship (SAR) studies. Reactions like Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Heck (C-C bond formation) are routinely employed. [15]2. Modulation of Physicochemical Properties: Bromine is highly lipophilic, which can enhance a compound's ability to cross cell membranes and improve its pharmacokinetic profile.

-

Bioisosteric Replacement: The bromine atom can act as a bioisostere for other groups, such as a methyl or ethyl group, allowing chemists to probe the steric and electronic requirements of a biological target.

-

Halogen Bonding: The electrophilic region on the bromine atom (the σ-hole) can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site, potentially increasing binding affinity and selectivity.

Synthetic Routes to Bromoisoquinolines

The synthesis of bromoisoquinolines can be broadly approached in two ways: direct bromination of a pre-formed isoquinoline ring or construction of the ring from already brominated precursors.

Direct Electrophilic Bromination

This is the most straightforward approach but can be challenging in terms of regioselectivity. The position of bromination is dictated by the electronic nature of the isoquinoline ring and the reaction conditions. For instance, direct bromination of isoquinoline can yield mixtures of isomers. [16]However, specific conditions have been developed to favor certain isomers. A notable example is the synthesis of 5-bromoisoquinoline, a key pharmaceutical intermediate, which can be achieved in good yield by using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. [16][17] Causality: The use of highly acidic media like H₂SO₄ protonates the isoquinoline nitrogen. This deactivates the pyridine ring towards electrophilic attack, directing the incoming electrophile (Br⁺, generated from NBS) to the more activated benzene ring, primarily at the C5 and C8 positions. Careful temperature control is crucial to favor the formation of the 5-bromo isomer over the 8-bromo isomer. [16] Synthesis from Brominated Precursors

To overcome the regioselectivity challenges of direct bromination, it is often more efficient to build the isoquinoline ring using a starting material that already contains a bromine atom at the desired position. For example, a bromo-substituted benzaldehyde can be used in a Pomeranz-Fritsch reaction, or a bromo-substituted β-phenylethylamine can be used in a Bischler-Napieralski or Pictet-Spengler reaction. [18]This strategy provides unambiguous control over the bromine's final location on the isoquinoline core.

Part 3: Pharmacological Significance and Applications

Bromoisoquinoline derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. [3][19][20]They are foundational building blocks for developing new drugs targeting a multitude of diseases. [21][22]

Survey of Biological Activities

The bromoisoquinoline scaffold is present in molecules exhibiting a broad spectrum of pharmacological activities. This versatility underscores its importance as a "privileged structure" in medicinal chemistry. [2]

| Compound Class/Derivative | Reported Biological Activity | Therapeutic Area | Citation(s) |

|---|---|---|---|

| 3-Bromoisoquinoline Derivatives | Analgesic, Anti-inflammatory | Pain, Inflammation | [15][21] |

| 5-Bromoisoquinoline Derivatives | Intermediates for various APIs | General Drug Discovery | [16][17] |

| Bromo-tetrazoloquinazolines | Anticancer (cell cycle inhibition) | Oncology | [23] |

| Pyrimidoisoquinolines | Platelet Aggregation Inhibition | Cardiovascular | [24] |

| General Bromoisoquinolines | Antiviral, Antimicrobial, Antitumor | Infectious Disease, Oncology | [21][25][26]|

Case Study: Mechanism of Action in Platelet Aggregation

Certain pyrimidoisoquinoline derivatives have been shown to be potent inhibitors of human platelet aggregation. [24]A key mechanism of action for these compounds is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). [24] Causality: By inhibiting PDE, the isoquinoline derivative causes an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets. This ultimately leads to a decrease in intracellular calcium levels and prevents the activation of glycoprotein IIb/IIIa receptors, which are necessary for fibrinogen binding and platelet aggregation. This mechanism is crucial for preventing thrombus formation in cardiovascular diseases.

Caption: Mechanism of action for an isoquinoline-based PDE inhibitor.

Part 4: Key Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.

Protocol: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

-

Rationale: This protocol demonstrates the synthesis of a key dihydroisoquinoline intermediate, a common precursor to many alkaloids like papaverine. [4]* Materials:

-

N-(3,4-Dimethoxyphenethyl)acetamide

-

Phosphoryl chloride (POCl₃)

-

Toluene (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-(3,4-Dimethoxyphenethyl)acetamide (1 equivalent) in anhydrous toluene.

-

Carefully add phosphoryl chloride (1.5 equivalents) dropwise to the solution at room temperature. The addition is exothermic.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel if necessary.

-

-

Notes & Causality:

-

The reaction must be conducted under anhydrous conditions as POCl₃ reacts violently with water.

-

Refluxing provides the necessary energy for the intramolecular cyclization to occur.

-

The ice quench and bicarbonate neutralization are critical to safely decompose excess POCl₃ and bring the product into its free base form for extraction.

-

Protocol: Direct Bromination of Isoquinoline to 5-Bromoisoquinoline

-

Rationale: This protocol details a regioselective method for synthesizing 5-bromoisoquinoline, a critical building block. [16][17]* Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS)

-

Ammonium hydroxide solution

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a flask equipped with a mechanical stirrer and a thermometer, cool concentrated H₂SO₄ to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add isoquinoline (1 equivalent) to the stirred acid, ensuring the internal temperature does not exceed +8°C.

-

Re-cool the reaction mixture to -20°C.

-

Add solid N-bromosuccinimide (1.2 equivalents) portion-wise, maintaining the temperature below -15°C.

-

Stir the mixture at -20°C until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

-

Allow the reaction to warm to -10°C over 20 minutes.

-

Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Basify the cold aqueous solution by slowly adding concentrated ammonium hydroxide until pH > 10.

-

Extract the product with dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify via column chromatography or recrystallization. [16]* Notes & Causality:

-

The low temperature (-20°C to -15°C) is critical for maximizing the yield of the 5-bromo isomer and suppressing the formation of the 8-bromo isomer. [16] * The slow, controlled addition of reagents is essential to manage the exothermic nature of the reactions and maintain temperature control.

-

The "one-pot" extension to form 5-bromo-8-nitroisoquinoline can be achieved by adding a nitrating agent after the bromination is complete but before the aqueous workup. [16][17]

-

Conclusion

From their initial discovery in coal tar to their synthesis via elegant named reactions, isoquinolines have become an indispensable part of modern chemistry. The strategic introduction of a bromine atom has further amplified their utility, transforming them into powerful, versatile platforms for drug discovery and development. The ability to use the bromo-substituent as a synthetic handle for late-stage diversification via cross-coupling reactions ensures that bromoisoquinoline compounds will remain a cornerstone of medicinal chemistry for the foreseeable future, enabling the creation of novel therapeutics with precisely tuned properties and functions.

References

A complete list of all sources cited in this document, including titles and verifiable URLs, is provided below for further reading and verification.

-

Gensler, W. J. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Retrieved from [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Iannazzo, D., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Retrieved from [Link]

-

Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

Ullah, H., et al. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

-

Kumar, A., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Bromoisoquinoline. Retrieved from [Link]

-

Química Organica.org. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Bromoisoquinoline: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

-

SlideShare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

-

Medium. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

-

Alpha Origin. (n.d.). Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids. Retrieved from [Link]

-

Jantová, S., et al. (1997). Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. Neoplasma. Retrieved from [Link]

-

Kumar, R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm. Retrieved from [Link]

-

Ortiz, M. I., et al. (1996). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Bromoisoquinoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

-

PubChem. (n.d.). 1-Bromoisoquinoline. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. name-reaction.com [name-reaction.com]

- 13. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. jptcp.com [jptcp.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 18. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 19. innospk.com [innospk.com]

- 20. chemimpex.com [chemimpex.com]

- 21. jptcp.com [jptcp.com]

- 22. benchchem.com [benchchem.com]

- 23. Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Ethyl 7-bromoisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Ethyl 7-bromoisoquinoline-3-carboxylate is a halogenated heterocyclic compound that serves as a pivotal intermediate in the landscape of synthetic organic chemistry and medicinal chemistry. Its isoquinoline core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. The presence of a bromine atom at the 7-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. Furthermore, the ethyl carboxylate group at the 3-position provides a site for further chemical modification, such as hydrolysis, amidation, or reduction. This unique combination of reactive sites makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer, antiviral, and anti-inflammatory agents. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a detailed, field-proven synthetic protocol, and an in-depth analysis of its spectral properties.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 660830-62-6 | [1] |

| Molecular Formula | C₁₂H₁₀BrNO₂ | [1] |

| Molecular Weight | 280.12 g/mol | [2] |

| Boiling Point | 406.4 ± 25.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | N/A |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Good solubility in methanol and ethyl acetate; limited water solubility. | [3] |

| LogP | 3.04 (Predicted) | [1] |

| Refractive Index | 1.626 (Predicted) | [1] |

Synthesis and Purification: A Validated Protocol

Proposed Synthetic Pathway

References

An In-depth Technical Guide to the Solubility of Ethyl 7-bromoisoquinoline-3-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 7-bromoisoquinoline-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and biological screening. This document outlines the known physicochemical properties, provides a predicted solubility profile based on its chemical structure, and details robust experimental protocols for accurately determining its solubility in a range of common laboratory solvents. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for any scientist working with this compound.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its behavior in various solvent systems. This compound is a heterocyclic compound featuring an isoquinoline core functionalized with a bromine atom and an ethyl carboxylate group.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₂ | [1][2][3] |

| Molecular Weight | 280.12 g/mol | [1][2][3] |

| Boiling Point | 406.4 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.04 | [2] |

| pKa (Predicted) | 2.01 ± 0.33 | [1] |

| Appearance | Solid (form not specified) | [4] |

The relatively high LogP value of 3.04 indicates a significant nonpolar character, suggesting that the compound will favor lipophilic environments over aqueous ones.[2] This is a crucial starting point for solvent selection in experimental work. The predicted pKa suggests the compound is weakly basic, with the isoquinoline nitrogen being the likely site of protonation.[1]

Predicted Solubility Profile: A "Like Dissolves Like" Approach